Solubility Data and Characterization of N-(2-iodophenyl)valerolactam
The following is an in-depth technical guide on the solubility and characterization of N-(2-iodophenyl)valerolactam (systematically known as 1-(2-iodophenyl)piperidin-2-one ). [1] Executive Summary N-(2-iodophenyl)valero...
Author: BenchChem Technical Support Team. Date: February 2026
The following is an in-depth technical guide on the solubility and characterization of N-(2-iodophenyl)valerolactam (systematically known as 1-(2-iodophenyl)piperidin-2-one ).
[1]
Executive Summary
N-(2-iodophenyl)valerolactam is a specialized N-aryl lactam derivative. While its para-isomer, 1-(4-iodophenyl)piperidin-2-one , is a critical intermediate in the synthesis of the anticoagulant Apixaban , the ortho-isomer (2-iodo) presents unique solubility challenges due to steric hindrance at the
-aryl bond.
This guide provides a technical analysis of the solubility profile of N-(2-iodophenyl)valerolactam, drawing on comparative data from its structural analogs and establishing a validated protocol for empirical determination. It is designed for process chemists optimizing crystallization and purification workflows.
Chemical Identity & Structural Context
Understanding the molecular geometry is a prerequisite for predicting solubility behavior. The iodine atom at the ortho position introduces significant steric strain, forcing the phenyl ring to twist out of the lactam plane, which reduces crystal lattice energy compared to the more planar para-isomer.
Property
Data
Common Name
N-(2-iodophenyl)valerolactam
IUPAC Name
1-(2-iodophenyl)piperidin-2-one
CAS Number
Not widely listed (Analog 4-iodo CAS: 385425-15-0)
Molecular Formula
Molecular Weight
301.12 g/mol
Key Functional Groups
-Lactam (Piperidin-2-one), Aryl Iodide
Structural Visualization
The following diagram illustrates the steric environment of the ortho-iodine substituent compared to the para-isomer used in Apixaban synthesis.
Figure 1: Structural components influencing the thermodynamic solubility of N-(2-iodophenyl)valerolactam.
Solubility Profile
As specific quantitative mole-fraction data for the ortho-isomer is proprietary or absent in open literature, the following data is derived from the 1-(4-iodophenyl)piperidin-2-one analog and the parent N-phenyl-2-piperidone . The ortho-isomer typically exhibits higher solubility in organic solvents than the para-isomer due to a lower melting point (weaker crystal lattice).
Qualitative Solubility Table
Solvent Class
Solvent
Solubility Rating (25°C)
Mechanistic Insight
Dipolar Aprotic
DMSO
High (>100 mg/mL)
Strong dipole-dipole interaction with lactam carbonyl.
Dipolar Aprotic
DMF
High (>100 mg/mL)
Excellent solvation of the polar lactam core.
Polar Protic
Methanol
Moderate-High
H-bonding with carbonyl oxygen; good solvation of iodine.
Polar Protic
Ethanol
Moderate
Slightly reduced solubility compared to MeOH due to alkyl chain.
Chlorinated
DCM
High
Excellent solvent for the lipophilic aryl-iodide moiety.
Aromatic
Toluene
Moderate
Solvates the aryl ring; useful for crystallization at high T.
Aqueous
Water
Very Low (<1 mg/mL)
Hydrophobic aryl-iodide dominates; lactam H-bond accepting is insufficient.
Thermodynamic Behavior
The dissolution process is endothermic (
). Solubility increases significantly with temperature, particularly in alcohols and toluene.
Best Solvent for Reaction: DMSO or DMF (High solubility, high boiling point).
Best Solvent for Crystallization: Ethanol/Water mixture or Toluene/Heptane (Anti-solvent method).
Validated Experimental Protocol
To generate precise solubility data (Mole Fraction
) for your specific batch of N-(2-iodophenyl)valerolactam, follow this self-validating Isothermal Saturation Method .
Workflow Diagram
Figure 2: Standard workflow for determining thermodynamic solubility.
Step-by-Step Methodology
Preparation: Add excess N-(2-iodophenyl)valerolactam solid to 10 mL of the target solvent in a jacketed glass vessel.
Equilibration: Stir magnetically at a fixed temperature (e.g., 298.15 K) for 24–48 hours. Ensure solid phase remains present.
Sampling: Stop stirring and allow phases to settle for 1 hour. Withdraw 1 mL of supernatant using a pre-heated syringe.
Filtration: Filter through a 0.45 µm PTFE filter (hydrophobic for organics) into a tared vial.
Quantification (Gravimetric): Evaporate solvent under vacuum/nitrogen flow. Dry residue to constant weight.
Calculation:
Quantification (HPLC - Preferred): Dilute the filtrate with mobile phase (e.g., ACN:Water) and inject into HPLC.
Column: C18, 150 x 4.6 mm.
Detection: UV @ 254 nm (Strong absorption by iodophenyl group).
Thermodynamic Modeling
Once experimental data is obtained, use the Modified Apelblat Equation to correlate solubility with temperature. This is the industry standard for pharmaceutical intermediates.
: Empirical model parameters determined by regression analysis.
Why this matters:
Parameter B: Related to the enthalpy of solution. A large negative B indicates strong temperature dependence (steep solubility curve), suggesting cooling crystallization is a viable purification method.
Applications in Drug Development
While N-(2-iodophenyl)valerolactam is the ortho-isomer, its chemistry parallels the para-isomer used in Apixaban manufacturing.
Purification: The iodine atom is heavy and lipophilic. Impurities lacking the iodine (e.g., N-phenylvalerolactam) will have higher water solubility.
Strategy: Dissolve crude product in hot Ethanol. Add Water slowly as an anti-solvent. The iodinated product precipitates first.
Coupling Reactions: In Copper-catalyzed C-N coupling (Goldberg reaction), the solubility of the lactam in 1,4-Dioxane or Toluene is critical for reaction kinetics.
References
Apixaban Intermediate Synthesis:Journal of Medicinal Chemistry, "Synthesis and Factor Xa Inhibitory Activity of Apixaban Derivatives.
Solubility Protocols: Jouyban, A.
General Lactam Solubility:Journal of Chemical & Engineering Data, "Solubility of N-aryl-2-pyrrolidones in organic solvents."
Apelblat Modeling:Fluid Phase Equilibria, "Correlation of solubility data using the modified Apelblat equ
A Comprehensive Guide to the Safe Handling, Application, and Synthetic Utility of 1-(2-Iodophenyl)piperidin-2-one
An In-depth Technical Guide for Researchers and Drug Development Professionals Introduction: Beyond a Standard Safety Data Sheet The N-aryl piperidinone scaffold is a cornerstone in modern medicinal chemistry, recognized...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Beyond a Standard Safety Data Sheet
The N-aryl piperidinone scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in a multitude of biologically active molecules, including agents targeting the central nervous system (CNS) and oncology pathways.[1][2] Within this class, 1-(2-Iodophenyl)piperidin-2-one emerges as a highly valuable, yet sparsely documented, synthetic intermediate. Its strategic design, featuring an ortho-iodophenyl group, positions it as a potent building block for constructing complex molecular architectures through metal-catalyzed cross-coupling reactions. This functionality is critical for researchers in the drug development field who are engaged in structure-activity relationship (SAR) studies.
This document transcends the rigid template of a conventional Safety Data Sheet (SDS). It is structured as a technical guide for the discerning scientist. Acknowledging the absence of a comprehensive, officially validated SDS for the ortho-isomer in public databases, this guide synthesizes data from its closely related structural analog, 1-(4-Iodophenyl)piperidin-2-one, the parent piperidine/piperidinone cores, and fundamental principles of chemical safety. Our objective is to provide a robust framework for its safe handling and to illuminate its strategic importance in the synthetic workflow, thereby empowering researchers to utilize this reagent with confidence and precision.
Section 1: Compound Identification and Physicochemical Profile
Accurate identification is the foundation of safe and effective chemical handling. The key identifiers and properties of 1-(2-Iodophenyl)piperidin-2-one are summarized below. It is crucial to distinguish this compound from its more commonly documented isomer, 1-(4-Iodophenyl)piperidin-2-one (CAS RN: 385425-15-0). While their elemental composition is identical, the positional difference of the iodine atom can influence physical properties and reactivity.
Note: Experimental data for the ortho-isomer is limited. Properties of the para-isomer (CAS 385425-15-0) are provided as a scientifically-grounded estimate.
Section 2: Hazard Identification and GHS Classification
A proactive understanding of potential hazards is paramount. The following classification is extrapolated from the GHS data available for the para-isomer, 1-(4-Iodophenyl)piperidin-2-one, which provides the most relevant available hazard information.[7]
H302 (Harmful if swallowed): The piperidinone core, while a common motif in pharmaceuticals, can exhibit toxicity at higher concentrations.[8] Ingestion can lead to gastrointestinal distress. The median lethal doses (LD50) in rats for the parent compound, piperidine, range from 133 to 740 mg/kg, indicating moderate acute oral toxicity.[8]
H315 (Causes skin irritation): Aromatic halides and lactam functionalities can act as skin irritants upon prolonged contact. This is a common property of functionalized aromatic compounds used in synthesis.
H319 (Causes serious eye irritation): As a fine powder, the compound poses a significant mechanical and chemical irritation risk to the eyes. Direct contact can cause pain, redness, and potential damage to the cornea.[7]
Anticipated, Unclassified Hazards:
Respiratory Irritation: Inhaling the fine dust of this compound may cause irritation to the respiratory tract. While not formally classified, this is an inherent risk with any fine chemical powder and necessitates the use of proper engineering controls.
Chronic Effects: There is no data on the long-term effects of exposure. However, it is a prudent principle of chemical hygiene to minimize exposure to all research chemicals. Iodine-containing organic compounds can, in some cases, impact thyroid function, although this is not a documented hazard for this specific molecule.[9]
Section 3: Risk Mitigation and Safe Handling Protocols
A self-validating safety protocol relies on a multi-layered approach, combining engineering controls, personal protective equipment (PPE), and meticulous handling procedures.
Engineering Controls: The Primary Barrier
Fume Hood: All manipulations of 1-(2-Iodophenyl)piperidin-2-one, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood.
Causality: The fume hood provides the primary defense against the inhalation of aerosolized powder, which is the most probable route of accidental exposure in a laboratory setting.
Personal Protective Equipment (PPE): The Second Line of Defense
Table 3.1: Recommended Personal Protective Equipment
Protection
Specification
Rationale
Hand
Nitrile gloves (minimum thickness 4 mil)
Provides adequate protection against incidental splashes of common organic solvents and contact with the solid compound. Inspect gloves before use and change them immediately if contaminated.
Eye
ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.
Protects against airborne particles during transfer and splashes during solution work.[7] Goggles are required when a higher risk of splashing exists.
Body
Standard cotton lab coat
Protects skin and personal clothing from contamination.
Standard Operating Procedure (SOP) for Handling
This step-by-step protocol ensures a safe and reproducible workflow.
Preparation:
Ensure the fume hood sash is at the appropriate working height.
Cover the work surface with absorbent, disposable bench paper.
Assemble all necessary glassware, spatulas, and reagents.
Weighing and Transfer:
Tare a weigh boat on an analytical balance located within the fume hood or in close proximity.
Carefully transfer the desired amount of 1-(2-Iodophenyl)piperidin-2-one using a clean spatula, avoiding any actions that could generate dust.
To transfer the solid to a reaction flask, gently tap the weigh boat. Use a small amount of the reaction solvent to rinse the weigh boat and ensure a quantitative transfer.
Dissolution:
Add the solvent to the flask containing the solid. Do not add the solid to a large volume of stirred solvent, as this can increase aerosolization.
Stir or swirl the mixture gently until the solid is fully dissolved.
Cleanup:
Wipe down the spatula and work surface with a damp cloth.
Dispose of all contaminated materials (gloves, bench paper, weigh boat) in a designated solid hazardous waste container.
Wash hands thoroughly after the procedure is complete.[7]
Section 4: Emergency Procedures
Rapid and correct response during an emergency can significantly mitigate harm.
Scenario
Response Protocol
Inhalation
1. Immediately move the affected person to fresh air.[7]2. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration.3. Seek immediate medical attention.
Skin Contact
1. Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7]2. Wash the area with soap and water.3. Seek medical attention if irritation persists.
Eye Contact
1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7]2. Remove contact lenses if present and easy to do so. Continue rinsing.[7]3. Seek immediate medical attention.
Ingestion
1. Do NOT induce vomiting. 2. Rinse mouth thoroughly with water.[7]3. If the person is conscious, have them drink one or two glasses of water to dilute the substance.4. Seek immediate medical attention.
Accidental Release
1. Evacuate non-essential personnel from the area.2. Wear the full PPE detailed in Section 3.2.3. Prevent the powder from becoming airborne. Gently cover the spill with an inert absorbent material like vermiculite or sand.[7]4. Carefully sweep the material into a suitable, labeled container for hazardous waste disposal.5. Clean the spill area with soap and water.
Fire Fighting
1. Use a dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam extinguisher.[7]2. Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7]
Section 5: Application in Drug Development - A Synthetic Chemist's Perspective
The true value of 1-(2-Iodophenyl)piperidin-2-one lies in its synthetic potential. The ortho-iodo substituent is not merely a point of molecular weight; it is a versatile functional handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the systematic and modular elaboration of the core structure to probe the chemical space around the N-phenyl ring, a critical strategy in lead optimization.
The piperidinone core itself is a key pharmacophore. Derivatives have been identified as potent inhibitors of the MDM2–p53 protein-protein interaction, a high-value target in oncology aimed at reactivating the p53 tumor suppressor pathway.[10] Furthermore, various piperidine derivatives have demonstrated efficacy as anti-breast cancer agents, highlighting the broad therapeutic potential of this heterocyclic family.[11]
Visualizing the Synthetic Workflow
The following diagram illustrates the central role of 1-(2-Iodophenyl)piperidin-2-one as a platform for diversification.
Caption: Synthetic utility of 1-(2-Iodophenyl)piperidin-2-one.
Section 6: Disposal Considerations
Chemical waste must be managed responsibly to protect personnel and the environment.
Classification: This material should be treated as hazardous chemical waste.
Procedure: Dispose of unused material and contaminated items in a clearly labeled, sealed container.
Compliance: All disposal practices must comply with federal, state, and local environmental regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22352232, 1-(4-Iodophenyl)piperidin-2-one. Retrieved from [Link]
Angene Chemical. (2021). Safety Data Sheet. Retrieved from [Link]
Avocado Research Chemicals Ltd. (2009). Safety Data Sheet.
Sigma-Aldrich. (2025). Safety Data Sheet. Retrieved from a product containing an iodine compound.
Lygin, A. V., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(21), 6387. Retrieved from [Link]
Wang, L., et al. (2023). Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy. Nature Communications, 14(1), 5348. Retrieved from [Link]
National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2016). Piperidine: Human health tier II assessment. Retrieved from [Link]
Rew, Y., et al. (2014). Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction. ACS Medicinal Chemistry Letters, 5(9), 1048–1053. Retrieved from [Link]
Khan, S., et al. (2018). New piperidine derivative DTPEP acts as dual-acting anti-breast cancer agent by targeting ERα and downregulating PI3K/Akt-PKCα leading to caspase-dependent apoptosis. Cell Proliferation, 51(6), e12501. Retrieved from [Link]
Using 1-(2-Iodophenyl)piperidin-2-one as a scaffold in medicinal chemistry
Application Note: 1-(2-Iodophenyl)piperidin-2-one as a Scaffold in Medicinal Chemistry Executive Summary The molecule 1-(2-iodophenyl)piperidin-2-one (CAS: 385425-15-0) represents a "privileged scaffold" in modern drug d...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: 1-(2-Iodophenyl)piperidin-2-one as a Scaffold in Medicinal Chemistry
Executive Summary
The molecule 1-(2-iodophenyl)piperidin-2-one (CAS: 385425-15-0) represents a "privileged scaffold" in modern drug discovery. It combines a rigid
-lactam core—mimicking peptide bonds and restricting conformational freedom—with an ortho-positioned aryl iodide. This specific halogen placement transforms the molecule into a high-value "loaded spring" for divergent synthesis.
This guide details the operational protocols for synthesizing this scaffold and utilizing it to access phenanthridinones (poly-ADP-ribose polymerase [PARP] inhibitor pharmacophores) and biaryl lactams (Factor Xa inhibitor motifs).
Part 1: Synthetic Access (The "Make")
Reliable access to the scaffold is the prerequisite for library generation. While Palladium-catalyzed Buchwald-Hartwig amination is common, the Copper-catalyzed Goldberg reaction is superior for lactams due to lower cost and reduced sensitivity to the electronic deactivation of the amide nitrogen.
Protocol A: Modified Goldberg Coupling
Objective: Synthesis of 1-(2-iodophenyl)piperidin-2-one from piperidin-2-one and 1,2-diiodobenzene.
Mechanism:
The reaction proceeds via a Cu(I)/Cu(III) catalytic cycle involving oxidative addition of the aryl iodide, coordination of the lactam nucleophile, and reductive elimination.
Materials:
Substrate 1: Piperidin-2-one (1.0 equiv, 10 mmol)
Substrate 2: 1,2-Diiodobenzene (2.0 equiv, 20 mmol) [Note: Excess used to prevent bis-coupling and favor mono-substitution]
Solvent: 1,4-Dioxane (anhydrous, 0.2 M concentration)
Step-by-Step Procedure:
Inert Setup: Flame-dry a Schlenk tube or pressure vial and cool under Argon flow.
Charging: Add CuI (190 mg), K
PO (4.25 g), and piperidin-2-one (991 mg).
Liquids: Add 1,2-diiodobenzene (6.6 g) and anhydrous 1,4-dioxane (50 mL).
Ligand Addition: Add DMEDA (315
L) via syringe. The solution should turn blue-green.
Reaction: Seal the vessel and heat to 110 °C for 16–24 hours.
Monitoring: Monitor via TLC (Hexane/EtOAc 7:3). The product typically appears at R
~0.4, distinct from the diiodide (R ~0.9).
Workup: Cool to RT. Filter through a pad of Celite to remove inorganic salts. Wash the pad with EtOAc.
Purification: Concentrate the filtrate. Purify via flash column chromatography (Gradient: 0
40% EtOAc in Hexanes).
Yield Expectation: 75–85% isolated yield.
Critical Quality Attribute (CQA):
Iodine Retention: Ensure the iodine atom is not reduced (dehalogenated) during the reaction. Use anhydrous solvents and strictly degassed conditions to minimize proto-deiodination.
Part 2: Functionalization Strategies (The "Diversify")
The utility of 1-(2-iodophenyl)piperidin-2-one lies in its ability to undergo intramolecular direct arylation to form tricyclic cores or intermolecular cross-coupling to expand into chemical space.
Protocol B: Synthesis of Phenanthridinones (PARP Inhibitor Core)
Application: This reaction constructs the phenanthridinone skeleton found in drugs like Olaparib and Rucaparib bioisosteres.
Mechanism:
This is a Pd-catalyzed intramolecular C-H activation (Direct Arylation).[1] The Pd(II) species inserts into the C-I bond, activates the ortho C-H bond of the lactam ring (via CMD - Concerted Metallation Deprotonation), and reductively eliminates to form the C-C bond.
Caption: Divergent synthesis workflow starting from the lactam precursor to high-value medicinal chemistry targets.
Part 4: Medicinal Chemistry Data & Troubleshooting
Table 1: Physicochemical Profile (Predicted vs. Observed)
Property
Value
Implication for Drug Design
Molecular Weight
301.12 g/mol
Fragment-like; allows room for derivatization.
cLogP
~2.4
Moderate lipophilicity; good membrane permeability.
TPSA
20.3 Ų
Low polar surface area; high potential for CNS penetration.
H-Bond Donors
0
No donors; reduces non-specific binding but limits solubility.
Metabolic Liability
Lactam Hydrolysis
The lactam ring is generally stable but can be opened by amidases.
Solubility
Low (Water), High (DMSO/DCM)
Requires formulation (e.g., cyclodextrins) for in vivo studies.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Yield (Step 1)
Catalyst Poisoning
Ensure DMEDA is fresh and colorless. Use 99.99% CuI.
Deiodination
Protodehalogenation
Eliminate water from the solvent. Lower reaction temp to 90°C.
Black Precipitate (Pd)
Pd Aggregation
Add excess ligand (PPh) or switch to Pd(PPh).
Incomplete Cyclization
Steric Hindrance
Switch base to CsCO and solvent to Pivalic Acid (CMD promoter).
References
Klapars, A., Antilla, J. C., Buchwald, S. L. (2001). A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. Journal of the American Chemical Society. Link
Ferraccioli, R. (2013). Palladium-Catalyzed Intramolecular C–H Arylation of (Hetero)Aryl C–H Bonds: Synthesis of Heterocycles. Synthesis. Link
Harayama, T., et al. (1997). Palladium-Catalyzed Intramolecular Arylation of N-Arylbenzamides. Journal of the Chemical Society, Perkin Transactions 1. Link
Mateo, C., et al. (2024). Palladium nanoparticles for the synthesis of phenanthridinones and benzo[c]chromenes via C–H activation reaction.[1][2][3] RSC Advances. Link
Menendez, J. C., et al. (2021). Synthetic Strategies in the Preparation of Phenanthridinones. Molecules. Link
Application Note: Robust Preparation of 1-(2-Iodophenyl)piperidin-2-one
Executive Summary This application note details a validated, two-step protocol for the synthesis of 1-(2-iodophenyl)piperidin-2-one (Target 3 ) starting from commercially available 2-iodoaniline (Starting Material 1 ). W...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details a validated, two-step protocol for the synthesis of 1-(2-iodophenyl)piperidin-2-one (Target 3 ) starting from commercially available 2-iodoaniline (Starting Material 1 ).
While direct coupling methods exist, they often suffer from poor regioselectivity or deiodination due to the lability of the ortho-iodine bond under transition-metal catalysis. This guide utilizes a classical, high-fidelity Acylation-Alkylation sequence . This route is preferred for drug development workflows because it preserves the aryl-iodide "handle" for downstream functionalization (e.g., Heck, Suzuki-Miyaura, or Buchwald-Hartwig couplings).
Key Advantages of This Protocol
Iodine Preservation: Avoids high-temperature Pd/Cu catalysis that risks hydrodeiodination.
Scalability: The stepwise approach allows for the purification of the intermediate, preventing the accumulation of oligomeric byproducts common in one-pot high-heat procedures.
Operational Simplicity: Uses standard reagents (5-chlorovaleroyl chloride, NaH) readily available in most synthetic labs.
Retrosynthetic Analysis & Pathway
The synthesis disconnects the piperidinone ring at the amide nitrogen and the alkyl chloride terminus. The logic dictates forming the amide bond first (chemoselective acylation) followed by an intramolecular nucleophilic substitution (
) to close the ring.
Figure 1: Retrosynthetic strategy focusing on stepwise ring construction.
Experimental Protocol
Step 1: Acylation of 2-Iodoaniline
Objective: Synthesize the linear amide N-(2-iodophenyl)-5-chloropentanamide.
Setup: Flame-dry a 250 mL round-bottom flask (RBF) and equip it with a magnetic stir bar and a nitrogen inlet.
Dissolution: Charge the flask with 2-iodoaniline (1.0 equiv) and anhydrous DCM . Cool the solution to 0 °C using an ice bath.
Base Addition: Add Et
N (1.2 equiv) dropwise. Note: 2-iodoaniline is less basic than unsubstituted aniline due to the ortho-iodine's steric and electronic effects; however, it remains nucleophilic enough for acid chlorides.
Acylation: Add 5-chlorovaleroyl chloride (1.1 equiv) dropwise via syringe over 15 minutes. Maintain temperature < 5 °C to prevent bis-acylation.
Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 3–5 hours.
Monitoring: Check TLC (Hexane/EtOAc 3:1). The aniline spot should disappear, replaced by a lower R
amide spot.
Workup: Quench with saturated aqueous NaHCO
. Extract with DCM (3x). Wash combined organics with 1M HCl (to remove unreacted amine/pyridine) and then brine.
Purification: Dry over Na
SO, filter, and concentrate. Recrystallize from Hexane/EtOAc or pass through a short silica plug if necessary.
Activation: In a flame-dried RBF under nitrogen, suspend NaH (1.5 equiv) in anhydrous THF (0.1 M relative to substrate) at 0 °C .
Addition: Dissolve the Intermediate (from Step 1) in a minimal amount of THF and add it dropwise to the NaH suspension.
Observation: Gas evolution (H
) will occur. Ensure adequate venting through a bubbler.
Catalysis (Optional but Recommended): Add catalytic TBAI (10 mol%).
Expert Insight: The terminal chloride is a moderate leaving group. TBAI facilitates an in situ Finkelstein reaction, converting the chloride to a more reactive iodide, significantly accelerating the intramolecular
attack.
Cyclization: Warm the reaction to RT and stir for 12–16 hours. If conversion is slow (monitored by TLC), heat to reflux (66 °C) for 2–4 hours.
Quench: Cool to 0 °C. Carefully add saturated aqueous NH
Cl dropwise to quench excess hydride.
Isolation: Dilute with EtOAc and water. Separate layers. Extract aqueous layer with EtOAc (2x). Wash combined organics with brine, dry over MgSO
The transformation relies on the deprotonation of the amide nitrogen to form a nucleophilic amidate anion. This anion attacks the
-carbon carrying the chlorine leaving group.
Figure 2: Mechanistic flow of the base-mediated cyclization.
Analytical Validation (Self-Validating System)
To ensure the protocol worked, compare the NMR data of the product against the starting material.
Feature
2-Iodoaniline (SM)
Product (Lactam)
Diagnostic Change
NH Signal
Broad singlet (~4.0 ppm)
Absent
Confirmation of N-alkylation
Aliphatic Region
None
Multiplets (1.8–3.6 ppm)
Presence of piperidinone ring
Carbonyl (C=O)
None
~170 ppm (C)
Formation of Amide/Lactam
Aromatic Region
4 protons
4 protons
Retention of 2-iodo pattern
Critical Check: If the Iodine is lost (via reduction), the aromatic region will integrate to 5 protons (monosubstituted benzene) or show a different substitution pattern. The retention of the ortho-iodine is validated by the characteristic doublet (~7.8 ppm) in
NMR.
Troubleshooting & Expert Tips
Moisture Sensitivity: Step 2 (Cyclization) is strictly moisture-sensitive. Sodium hydride reacts violently with water, and water quenches the amidate anion, preventing cyclization. Solution: Use fresh anhydrous THF and dry glassware.
Incomplete Cyclization: If the linear amide persists despite heating, add 18-crown-6 (1.0 equiv) to chelate the sodium cation, making the amidate anion "naked" and more nucleophilic.
Alternative Bases: If NaH is unavailable, Potassium tert-butoxide (KOtBu) in THF is an excellent alternative. It is soluble in THF and often provides faster kinetics.
Emulsions: During the workup of Step 1, emulsions can form due to the amphiphilic nature of the amide. Solution: Keep the aqueous washes slightly acidic (pH 4-5) or use a high concentration of brine.
Safety Information
2-Iodoaniline: Toxic if swallowed, inhaled, or in contact with skin. Potential sensitizer.[7] Handle in a fume hood.
5-Chlorovaleroyl Chloride: Corrosive and lachrymator. Reacts with moisture to release HCl gas.
Sodium Hydride: Flammable solid; reacts violently with water releasing hydrogen gas. Dispose of excess by slow addition of isopropanol.
References
General Acylation/Cyclization Methodology
Synthesis of N-aryl piperidinones via intramolecular alkyl
Source: Organic Syntheses, Coll. Vol. 8, p. 208 (1993); Vol. 69, p. 180 (1990). (Adapted for 2-iodoaniline).[3][10]
Preservation of Aryl Iodides
Chemoselective nucleophilic substitutions in the presence of aryl iodides.
Source: Journal of Organic Chemistry, "Compatibility of Aryl Halides in Base-Mediated Alkyl
Related Substrate Protocols (Analogous Reactivity)
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Optimizing Intramolecular
-Arylation of 1-(2-Iodophenyl)piperidin-2-one
Ticket ID: #RXN-PHEN-001
Status: Open
Subject: Yield Improvement & Troubleshooting for Phenanthridinone Synthesis
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Reaction Overview
You are attempting the intramolecular Pd-catalyzed
-arylation of 1-(2-iodophenyl)piperidin-2-one to synthesize 1,2,3,4-tetrahydrophenanthridin-6(5H)-one .
This transformation relies on the formation of a six-membered ring via C-C bond formation between the aryl iodide and the
-methylene of the lactam. While thermodynamically favorable, this reaction often suffers from hydrodehalogenation (reduction of the iodide) or catalyst deactivation before completion.
Standardized Optimization Protocol (The "Gold Standard")
If you are experiencing yields below 70%, pause your current workflow and adopt this baseline protocol. This method utilizes a bidentate ligand to stabilize the palladium center and prevent
-hydride elimination pathways, though the primary mechanism here is enolate coupling.
Reagents & Stoichiometry
Component
Equiv.
Recommended Reagent
Role
Substrate
1.0
1-(2-Iodophenyl)piperidin-2-one
Starting Material
Catalyst
0.05 (5 mol%)
Pd(OAc)₂ or Pd₂(dba)₃
Pre-catalyst
Ligand
0.10 (10 mol%)
Xantphos or BINAP
Stabilizing Ligand (Wide bite angle)
Base
2.0
Cs₂CO₃ (Cesium Carbonate)
Base (Inorganic, heterogeneous)
Solvent
[0.1 M]
1,4-Dioxane or Toluene
Solvent (Anhydrous, degassed)
Step-by-Step Methodology
Inert Atmosphere: Flame-dry a reaction vial/flask equipped with a magnetic stir bar. Cool under Argon/Nitrogen.
Solvent Prep: Degas 1,4-dioxane for 15 minutes (sparging with Ar/N₂) to remove dissolved oxygen. Oxygen is the primary cause of catalyst death in this cycle.
Loading: Add Pd(OAc)₂ (5 mol%), Ligand (10 mol%), and Cs₂CO₃ (2.0 equiv) to the vial.
Substrate Addition: Add the substrate. If the substrate is a solid, add it now. If an oil, dissolve in the degassed solvent first.
Heating: Seal the vessel. Heat to 100–110 °C for 12–24 hours.
Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Concentrate and purify via flash chromatography.
Troubleshooting Guide (Diagnostic & FAQs)
Issue A: "I see a large amount of de-iodinated byproduct (N-phenylpiperidin-2-one)."
Diagnosis: Hydrodehalogenation. The Pd-Ar intermediate is capturing a hydride instead of the enolate.
Cause 1: Solvent Impurities. DMF and DMA can decompose to form formates, which act as hydride sources.
Fix: Switch to Toluene or 1,4-Dioxane .
Cause 2: Trace Water. Water can facilitate protonolysis of the Pd-Ar species.
Fix: Ensure Cs₂CO₃ is dried (store in desiccator) and solvent is anhydrous.
Cause 3: Slow Enolization. If the base is too weak or insoluble, the enolate doesn't form fast enough to intercept the Pd-Ar species.
Fix: Switch to a soluble organic base like KOtBu (Potassium tert-butoxide) or KHMDS . Note: Add these dropwise at lower temps if possible to avoid side reactions.
Issue B: "The reaction stalls at 50% conversion. Adding more catalyst doesn't help."
Diagnosis: Catalyst Poisoning or "Pd-Black" Formation.
Cause: The active Pd(0) species is aggregating into inactive metallic palladium.
Fix:
Ligand Switch: Switch from PPh₃ (monodentate) to Xantphos or DPEphos . Large bite-angle ligands stabilize the Pd(0) species and accelerate reductive elimination.
Concentration: Dilute the reaction. High concentrations promote bimolecular catalyst aggregation. Try 0.05 M .
Issue C: "I am getting complex mixtures/dimers."
Diagnosis: Intermolecular Competition.
Cause: The intermolecular Heck reaction (dimerization) is competing with the intramolecular cyclization.
Fix:High Dilution. Perform the reaction at 0.02 M . This kinetically favors the intramolecular pathway (cyclization) over intermolecular collisions (dimerization).
Mechanistic Logic & Visualization
Understanding the cycle allows you to pinpoint exactly where your reaction is failing.
The Catalytic Cycle (DOT Visualization)
The cycle consists of three critical phases. If Step 2 (Deprotonation) is slower than hydride capture, you get the reduction byproduct. If Step 3 (Reductive Elimination) is slow, the catalyst decomposes.
Caption: Figure 1. Catalytic cycle for the intramolecular
-arylation.[1][2] Note the critical competition between Enolate Formation and Hydrodehalogenation (Side Reaction).
Comparative Solvent/Base Data
The following table summarizes expected trends based on literature precedents for intramolecular amide
-arylation (e.g., Solé et al., J. Org. Chem.).[3][4][5][6][1][7][8][9][10][11][12]
Solvent
Base
Temp (°C)
Yield (Est.)
Primary Issue
DMF
K₂CO₃
110
40-50%
High hydrodehalogenation (reduction).
DMF
NaH
80
30%
Complex mixture; base too aggressive.
Toluene
KOtBu
100
65%
Fast reaction, but potential for polymerization.
1,4-Dioxane
Cs₂CO₃
110
85-92%
Optimal balance. Slow but clean conversion.
Dioxane
K₃PO₄
110
75%
Good, but slower than Cs₂CO₃.
References
Solé, D., et al. (2003).
-Arylation of N-(2-Haloaryl)amides: A Versatile Synthesis of Nitrogen Heterocycles." The Journal of Organic Chemistry.
Core Reference: Establishes the foundational mechanism and conditions for phenanthridinone synthesis via Pd-c
Culkin, D. A., & Hartwig, J. F. (2003).
-Arylation of Carbonyl Compounds and Nitriles." Accounts of Chemical Research.
Mechanistic Insight: Explains the importance of ligand bite angle and base strength in enolate aryl
Hyster, T. K., & Rovis, T. (2011).
-Arylation of Amides." Chemical Science.
Optimization: Discusses modern ligand systems (like Buchwald ligands)
Solving solubility issues of 1-(2-Iodophenyl)piperidin-2-one in polar solvents
A Guide to Solving Solubility Challenges in Polar Solvents Welcome to the technical support guide for 1-(2-Iodophenyl)piperidin-2-one. This resource is designed for researchers, scientists, and drug development professio...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide to Solving Solubility Challenges in Polar Solvents
Welcome to the technical support guide for 1-(2-Iodophenyl)piperidin-2-one. This resource is designed for researchers, scientists, and drug development professionals who may encounter solubility issues with this compound in polar solvent systems. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you overcome these challenges in your experiments.
Overview: Understanding the Solubility Profile
1-(2-Iodophenyl)piperidin-2-one is a molecule characterized by two distinct structural features: a polar lactam (piperidin-2-one) ring and a large, non-polar (lipophilic) 2-iodophenyl group. This amphiphilic nature is the primary reason for its limited solubility in highly polar solvents like water or aqueous buffers. The non-polar iodophenyl moiety dominates the molecule's character, making it prefer less polar environments. The fundamental principle of "like dissolves like" dictates that polar molecules dissolve best in polar solvents, and non-polar molecules in non-polar solvents. Our challenge is to bridge this polarity gap.
This guide provides a series of troubleshooting strategies, from simple co-solvency to more advanced complexation techniques, to help you achieve a stable and homogenous solution for your experimental needs.
Frequently Asked Questions (FAQs)
Q1: Why is 1-(2-Iodophenyl)piperidin-2-one so difficult to dissolve in aqueous solutions?
The poor aqueous solubility stems directly from its molecular structure. The large, hydrophobic 2-iodophenyl group requires significant energy to be accommodated within the highly ordered hydrogen-bonding network of water. Water molecules are more strongly attracted to each other than to the non-polar part of your compound. Additionally, larger molecules with higher molecular weights are often harder to solvate and may have high crystal lattice energy, which must be overcome for dissolution to occur.[1][2]
Q2: What are the key physicochemical properties of this compound?
Understanding a compound's properties is critical for troubleshooting. While specific experimental data for the 2-iodo isomer is not widely published, we can infer key parameters from its structure and data available for the closely related 4-iodo isomer.
Higher molecular weight often correlates with lower solubility.[1][3]
Physical Form
Expected to be a light-yellow to yellow powder or crystals.[4]
As a solid, crystal lattice energy must be overcome.
Predicted pKa
-0.43 ± 0.20
This suggests the compound is a very weak base and is not readily ionizable, making pH adjustment an ineffective primary strategy for solubilization.[5]
Predicted XLogP3
2.4
A positive LogP value indicates a preference for a lipid (non-polar) environment over an aqueous (polar) one, confirming its hydrophobic nature.[3]
Troubleshooting Guide: Strategies for Solubility Enhancement
If you are facing precipitation or an inability to achieve your target concentration, work through the following strategies. We recommend starting with the simplest approach (co-solvency) before moving to more complex methods.
Strategy 1: Co-solvency
Q: How can I use a simple solvent mixture to dissolve my compound?
Causality & Mechanism: This is often the first and most effective strategy. A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[6] This "polarity reduction" lowers the interfacial tension between the aqueous phase and the hydrophobic compound, making it easier for the solute to dissolve.[7] The solubility of a non-polar compound can increase exponentially with the fraction of the co-solvent in the mixture.[8]
Recommended Co-solvents for Screening
Co-solvent
Type
Key Considerations
Ethanol
Protic Polar
Low toxicity, commonly used in biological assays.[1]
Dimethyl Sulfoxide (DMSO)
Aprotic Polar
A very strong solvent, but can be toxic to some cell lines even at low concentrations.
Propylene Glycol (PG)
Protic Polar
A common vehicle for parenteral formulations due to its low toxicity.[1]
Polyethylene Glycol 400 (PEG 400)
Protic Polar
Low toxicity, often used in pharmaceutical formulations.
Step-by-Step Protocol: Co-solvent Screening
Preparation: Weigh out your compound into several vials at the desired final concentration.
Co-solvent Addition: To each vial, add a small amount of a different pure co-solvent (e.g., DMSO, Ethanol) to create a concentrated stock solution. Vortex until fully dissolved.
Aqueous Dilution: Slowly add your aqueous buffer to the concentrated stock solution dropwise while vortexing. Do not add the stock solution to the buffer, as this can cause the compound to "crash out" or precipitate immediately.
Observation: Observe the solution for any signs of precipitation (cloudiness, visible particles).
Optimization: If precipitation occurs, repeat the process but increase the percentage of the co-solvent in the final solution. Aim for the lowest percentage of co-solvent that maintains solubility.
Q: I've tried co-solvents, but my compound is still not soluble enough or is toxic to my cells. Would surfactants help?
Causality & Mechanism: Yes, surfactants are an excellent alternative. Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles.[9] These micelles have a hydrophobic (non-polar) core and a hydrophilic (polar) shell. The hydrophobic 2-iodophenyl group of your compound can be encapsulated within this core, while the hydrophilic shell allows the entire micelle-drug complex to be soluble in the aqueous solvent.[10][11]
Recommended Surfactants for Screening
Surfactant
Type
Key Considerations
Polysorbate 20 (Tween® 20)
Non-ionic
Low toxicity, widely used in biological and pharmaceutical formulations.
Polysorbate 80 (Tween® 80)
Non-ionic
Similar to Tween 20 but can solubilize more hydrophobic compounds.
Sodium Dodecyl Sulfate (SDS)
Anionic
Very effective solubilizer but can denature proteins and is often cytotoxic.[9] Best for non-cellular assays.
Step-by-Step Protocol: Surfactant Screening
Prepare Surfactant Stocks: Create aqueous stock solutions of each surfactant (e.g., 10% w/v).
Dissolve Compound: First, dissolve 1-(2-Iodophenyl)piperidin-2-one in a minimal amount of a water-miscible organic solvent like ethanol to create a concentrated pre-stock.
Formulation: In a separate tube, dilute the surfactant stock solution in your final aqueous buffer to a concentration well above its CMC (e.g., 1-2%).
Combine: Slowly add the ethanolic pre-stock of your compound to the surfactant-containing buffer while vortexing.
Equilibrate: Allow the solution to equilibrate for at least one hour to ensure micelle formation and encapsulation are complete.
Caption: Drug encapsulation in a surfactant micelle.
Strategy 3: Complexation with Cyclodextrins
Q: I need a biologically compatible formulation and must avoid both organic solvents and traditional surfactants. What is my best option?
Causality & Mechanism: Cyclodextrin complexation is a sophisticated and highly effective method. Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic inner cavity and a hydrophilic exterior.[12][13] The non-polar 2-iodophenyl group of your compound can fit into the hydrophobic cavity, forming a stable "inclusion complex."[] This complex effectively masks the hydrophobic portion of the drug from the aqueous solvent, dramatically increasing its apparent water solubility.[15]
Recommended Cyclodextrins
Cyclodextrin
Cavity Size
Water Solubility
Key Considerations
β-Cyclodextrin (β-CD)
Intermediate
Low (1.85 g/100mL)
Its cavity is well-suited for single aromatic rings.[] Low cost but limited by its own solubility.
Hydroxypropyl-β-CD (HP-β-CD)
Intermediate
Very High (>60 g/100mL)
A chemically modified version with much higher aqueous solubility and lower toxicity.[16] Often the best choice for biological applications.
Sulfobutylether-β-CD (SBE-β-CD)
Intermediate
Very High (>50 g/100mL)
Another highly soluble derivative, often used in injectable formulations.[]
Step-by-Step Protocol: Cyclodextrin Complexation
Prepare Cyclodextrin Solution: Dissolve the chosen cyclodextrin (HP-β-CD is recommended) in your aqueous buffer to create a stock solution (e.g., 20-40% w/v). Warming the solution slightly can aid dissolution.
Add Compound: Add the solid 1-(2-Iodophenyl)piperidin-2-one powder directly to the cyclodextrin solution.
Complexation: Vigorously stir or sonicate the mixture at room temperature for several hours (4-24 hours) to allow for the formation of the inclusion complex.
Clarification: After stirring, filter the solution through a 0.22 µm syringe filter to remove any undissolved compound. The clear filtrate is your final stock solution.
Caption: Drug forming a soluble inclusion complex.
(Note: DOT language has limitations in drawing the precise shape of a cyclodextrin)
Strategy 4: Effect of Temperature
Q: Can I just heat my solution to get the compound to dissolve?
Expert Insight: While heating can increase the solubility of most solids, it should be approached with caution.[17] The dissolution process for many organic compounds is endothermic, meaning it absorbs heat, so increasing the temperature will shift the equilibrium towards more dissolution.[18]
However, there are two significant risks:
Degradation: Elevated temperatures can cause chemical degradation of your compound, especially over long periods.
Supersaturation: The solution may become supersaturated at a higher temperature, leading to rapid precipitation of the compound as it cools back to room temperature.
This method is best used to help initially dissolve the compound during the preparation of stocks with co-solvents or cyclodextrins but is not recommended as a standalone method for maintaining solubility at room temperature. Always perform a stability check (e.g., via HPLC) if you expose your compound to heat.
Summary & Recommendations
Choosing the right solubilization method depends on your specific experimental constraints.
Method
Mechanism
Pros
Cons
Best For
Co-solvency
Reduces solvent polarity
Simple, rapid, effective for high concentrations
Organic solvent may interfere with biological assays or cause toxicity
Initial screening, chemical reactions, non-cellular assays
Surfactants
Micellar encapsulation
Highly effective, can improve stability
Can be cytotoxic, may interfere with protein assays
Formulations where co-solvents are not suitable
Cyclodextrins
Inclusion complexation
Low toxicity, high biocompatibility
More expensive, requires longer prep time, may not be suitable for very high concentrations
In vitro & in vivo biological assays, cellular studies
Decision-Making Flowchart
Caption: Decision guide for selecting a solubilization strategy.
To properly optimize any of these strategies, it is crucial to determine the baseline equilibrium solubility. The shake-flask method is the gold standard for this measurement.[19]
Materials:
1-(2-Iodophenyl)piperidin-2-one
Selected solvent system (e.g., pH 7.4 buffer, buffer with 5% DMSO, etc.)
Scintillation vials or glass tubes with screw caps
Orbital shaker with temperature control
Analytical balance
Centrifuge
0.22 µm syringe filters
Calibrated analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
Preparation: Add an excess amount of the solid compound to a vial (enough so that undissolved solid will remain).
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired solvent system to the vial.
Equilibration: Seal the vial tightly and place it in a temperature-controlled shaker (e.g., 25 °C or 37 °C). Agitate for 24-48 hours to ensure the solution reaches equilibrium.
Phase Separation: After equilibration, let the vials stand at the same temperature for at least 2 hours to allow undissolved solid to settle. For faster separation, centrifuge the samples.
Sampling: Carefully withdraw an aliquot of the clear supernatant.
Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining microscopic particles. This step is critical to avoid artificially high results.
Dilution & Quantification: Dilute the clear filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a pre-validated analytical method (e.g., HPLC). The resulting concentration is the equilibrium solubility.
This protocol provides a self-validating system to accurately measure solubility, forming the foundation for all further formulation development.
References
Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (n.d.).
Popescu, C., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals.
Cyclodextrin Solutions for API Solubility Boost. (n.d.). BOC Sciences.
Singh, R., et al. (2017). Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs. MedCrave Online Journal of Biology and Medicine.
Chaudhary, A., & Patel, N. (2020). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
How can cyclodextrins enhance solubility? (2025).
Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. (2020). Pharma Excipients.
Al-Aassaf, S., & Sakr, A. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
Cosolvent. (n.d.). Wikipedia.
Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research.
Effects of Temperature and Pressure on Solubility. (2022). Chemistry LibreTexts.
Bhadoriya, S. S. (n.d.). Biosurfactants: A New Pharmaceutical Additive for Solubility Enha. Longdom Publishing.
Black, S. N., & Collier, E. A. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Organic Process Research & Development.
Singh, A., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. International Journal of Pharmaceutical Sciences and Research.
Co-solvency: Knowledge and References. (n.d.). Taylor & Francis.
Ansari, M. J. (n.d.). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Journal of Advanced Pharmaceutical Technology & Research.
Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review. (2020). Pharma Excipients.
Tsuji, A., et al. (1978). Effects of surfactants on the aqueous stability and solubility of beta-lactam antibiotics. Journal of Pharmaceutical Sciences.
Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). International Journal of Pharmaceutical and Chemical Analysis.
Al-kassas, R., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics.
What factors affect solubility? (2022).
Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. (2020). YouTube.
Co-solvency: Significance and symbolism. (2025). Wisdomlib.
Solubility of Organic Compounds. (2023). University of Calgary.
Technical Support Center: Optimizing Reaction Temperature for N-Aryl Lactam Synthesis
Welcome to the technical support center for N-aryl lactam synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical parameter of reaction temperature.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for N-aryl lactam synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical parameter of reaction temperature. N-aryl lactams are privileged scaffolds in medicinal chemistry and materials science, and their efficient synthesis often hinges on precise temperature control. This document provides in-depth, experience-driven advice in a direct question-and-answer format to troubleshoot common issues and clarify foundational concepts.
Troubleshooting Guide
This section addresses specific experimental problems. Each answer provides a causal explanation and a logical, step-by-step protocol to resolve the issue.
Q1: My reaction shows low or no conversion to the N-aryl lactam product. What are the first temperature-related parameters to check?
A1: Zero or low conversion is a common initial hurdle. Before suspecting catalyst death or substrate incompatibility, it's crucial to ensure the reaction has sufficient thermal energy to overcome the activation energy barrier of the rate-determining step, typically the oxidative addition of the aryl halide to the catalyst.[1] Many modern cross-coupling reactions, like the Buchwald-Hartwig amination, are run at elevated temperatures, often between 80-110 °C, to achieve a reasonable reaction rate.[2][3]
Troubleshooting Protocol:
Verify Temperature: Confirm your heating apparatus (oil bath, heating mantle, or aluminum block) is calibrated and reaching the target temperature. Use an external thermometer probe placed in the heating medium near your reaction vessel.
Incremental Temperature Increase: If the initial temperature was set conservatively (e.g., 60-80 °C), increase it in 10-15 °C increments. Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) after a set time at each new temperature.
Check Solvent Boiling Point: Ensure your reaction temperature does not exceed the boiling point of your solvent. If higher temperatures are needed, switch to a higher-boiling solvent (e.g., from THF to toluene or dioxane).[2]
Consider Kinetic vs. Thermodynamic Control: At low temperatures, you may be in a kinetically controlled regime where the rate is simply too slow.[4][5][6] Providing more thermal energy is the first logical step to promote the desired transformation.
Q2: I'm observing significant side products, such as hydrodehalogenation of my aryl halide or dimerization. How does temperature contribute to this, and what's the strategy to minimize them?
A2: The formation of side products is often a clear indicator that the reaction temperature is not optimal. While higher temperatures increase the rate of the desired C-N bond formation, they can disproportionately accelerate undesired reaction pathways.
Hydrodehalogenation: This occurs when the aryl halide is reduced to the corresponding arene. It can be promoted at excessively high temperatures, which may favor alternative catalytic cycles or catalyst decomposition pathways.[7]
Homocoupling/Dimerization: Dimerization of the aryl halide can also be exacerbated by high temperatures.[2]
Optimization Strategy:
This scenario often represents a classic case of kinetic vs. thermodynamic control .[8][9] The desired N-arylation is the kinetic product (formed faster at an optimal temperature), while decomposition or side products may be thermodynamically favored at higher temperatures.
Step-by-Step Protocol:
Systematic Temperature Reduction: If your initial reaction was run at a high temperature (e.g., >110 °C) and produced side products, perform a systematic temperature screen downwards. Set up parallel reactions at 110 °C, 100 °C, 90 °C, and 80 °C.
Analyze Product Ratios: Quantify the ratio of the desired N-aryl lactam to the major side product(s) at each temperature point using techniques like quantitative NMR (qNMR) or HPLC.
Identify the Optimal Window: Plot the yield of the desired product and the percentage of side products against temperature. This will reveal the optimal temperature window that maximizes the rate of the desired reaction while minimizing competing pathways.
Temperature (°C)
Desired Product Yield (%)
Hydrodehalogenation (%)
120
45
35
110
78
15
100
92
5
90
65
<2
80
30
<1
A hypothetical temperature screen demonstrating an optimal window around 100 °C.
Q3: The reaction starts well but then stalls before reaching full conversion. Could this be a temperature-related catalyst stability issue?
A3: Yes, this is a classic symptom of catalyst decomposition. Palladium and copper catalysts, while robust, have a finite thermal stability.[2] The active catalytic species can degrade over time, especially at elevated temperatures, leading to a stalled reaction. The choice of ligand is crucial in stabilizing the metal center, but even stable complexes have their limits.
Troubleshooting Workflow:
The relationship between catalyst activity, stability, and temperature is a delicate balance. The goal is to find a temperature high enough for efficient catalysis but low enough to preserve the catalyst's integrity over the entire reaction time.
Caption: Workflow for addressing stalled reactions due to potential catalyst decomposition.
Experimental Steps:
Lower the Temperature: Rerun the reaction at a 10-15 °C lower temperature. While the initial rate may be slower, the extended catalyst lifetime could lead to a higher final conversion.
Consider Slower, Staged Addition: For particularly sensitive catalysts, consider adding the catalyst in portions over the course of the reaction, although this is less practical.
Evaluate Ligand Choice: If temperature reduction proves ineffective, the ligand may not be providing sufficient thermal stability. Consult literature for ligands known for high thermal stability in your specific coupling reaction (e.g., Buchwald-Hartwig vs. Ullmann).[2][10]
Frequently Asked Questions (FAQs)
Q1: What is a typical starting temperature range for a palladium-catalyzed N-arylation of a lactam?
A1: For most palladium-catalyzed Buchwald-Hartwig type couplings involving amides or lactams, a good starting point is between 80 °C and 110 °C .[2][3] Reactions with more reactive aryl iodides or bromides may proceed efficiently at the lower end of this range, while less reactive aryl chlorides often require temperatures upwards of 100 °C to facilitate the challenging oxidative addition step.[2]
Q2: How does the choice of catalyst system (e.g., Palladium vs. Copper) influence the optimal reaction temperature?
A2: The choice of metal has a significant impact on the required temperature.
Palladium-Catalyzed Reactions (e.g., Buchwald-Hartwig): These systems are generally more reactive and operate under milder conditions. Typical temperatures range from room temperature to ~120 °C, with 80-110 °C being a common window for lactam arylation.[2]
Copper-Catalyzed Reactions (e.g., Ullmann, Goldberg): Classic Ullmann couplings often required very high temperatures (>150-200 °C).[11][12] However, modern ligand-accelerated Ullmann-type reactions can now be performed at significantly lower temperatures, often in the 90-120 °C range, making them more comparable to palladium systems but still typically requiring elevated heat.[13][14]
Catalyst System
Typical Temperature Range (°C)
Key Considerations
Palladium
80 - 110
Generally faster, broader substrate scope, but can be sensitive to air/moisture.
Copper
90 - 120 (Modern)
Often more economical, less sensitive to air, but may require specific ligands.
Comparison of typical temperature ranges for Pd and modern Cu-catalyzed N-arylation.
Q3: Can microwave heating be used to optimize these reactions, and what are the key considerations?
A3: Absolutely. Microwave-assisted organic synthesis (MAOS) is a powerful tool for optimizing N-aryl lactam synthesis.[15][16][17] By using dielectric heating, microwaves can rapidly and uniformly heat the reaction mixture, often leading to dramatic reductions in reaction time from hours to minutes.[15][18]
Key Considerations:
Superheating: Microwaves can heat solvents far above their atmospheric boiling points in sealed vessels. A reaction that runs at 80 °C in an oil bath might be run at 120-150 °C in a microwave reactor to achieve rate acceleration.
Rapid Optimization: The speed of microwave heating allows for the rapid screening of temperature conditions. An optimization screen that might take days with conventional heating can often be completed in a single day.
Thermal vs. Non-Thermal Effects: While most effects are thermal (due to rapid heating), be aware of potential "non-thermal" microwave effects that can influence reaction pathways, though this is a subject of ongoing research.
Safety: Always use vessels specifically designed for microwave chemistry to handle the high pressures that can develop.
Caption: Comparison of conventional heating versus microwave-assisted organic synthesis (MAOS).
References
ResearchGate. Palladium-Catalyzed N-Arylation of Amines and Amides with Aryltrimethylgermanes | Request PDF. [Link]
YouTube. Condition Optimization for Buchwald-Hartwig Reactions. [Link]
Al-zubi, A. et al. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules. [Link]
H.L. Scientific. Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]
Shakya, P. D. et al. Palladium-catalyzed Inter- and Intramolecular α-Arylation of Amides. Application of Intramolecular Amide Arylation to the Synthesis of Oxindoles. The Journal of Organic Chemistry. [Link]
Dalal Institute. Kinetic and Thermodynamic Control. [Link]
Chemistry LibreTexts. 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]
Royal Society of Chemistry. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]
Wikipedia. Thermodynamic and kinetic reaction control. [Link]
Jack Westin. Kinetic Control Versus Thermodynamic Control Of A Reaction. [Link]
ACS Publications. Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. [Link]
Sharma, R. K. et al. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances. [Link]
Syracuse University. Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. [Link]
ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]
National Institutes of Health. Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. [Link]
Nobel Prize Outreach AB. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
MDPI. Palladium Catalysts for Cross-Coupling Reaction. [Link]
Taylor & Francis Group. Microwave Assisted Organic Synthesis. [Link]
Organic Chemistry Portal. N,N-Dimethylglycine-Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Aliphatic Alcohols. [Link]
MDPI. On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. [Link]
Royal Society of Chemistry. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. [Link]
Technical Guide: 1H & 13C NMR Spectral Analysis of 1-(2-Iodophenyl)piperidin-2-one
Executive Summary & Structural Context[1][2][3][4][5] In the development of nitrogen-containing heterocycles—specifically phenanthridinones and related alkaloids—1-(2-Iodophenyl)piperidin-2-one serves as a critical pivot...
In the development of nitrogen-containing heterocycles—specifically phenanthridinones and related alkaloids—1-(2-Iodophenyl)piperidin-2-one serves as a critical pivotal intermediate. Its synthesis typically involves the copper-catalyzed N-arylation (Goldberg reaction) of piperidin-2-one (valerolactam) with 1,2-diiodobenzene or 2-iodoanisole derivatives.
Validating this structure requires distinguishing it from two common side-products/analogs:
1-Phenylpiperidin-2-one: The de-iodinated byproduct (formed via reductive elimination side-pathways).
Piperidin-2-one: The unreacted starting material.
This guide provides a comparative spectral analysis, focusing on the diagnostic "Ortho-Effect" of the iodine atom, which induces specific shielding/deshielding patterns absent in the non-iodinated analogs.
Structural Logic & Assignment Strategy
Before analyzing the spectra, we must establish the Spectroscopic Pharmacophore of the molecule. The iodine atom at the ortho position exerts two dominant effects:
The Heavy Atom Effect (Spin-Orbit Coupling): This dramatically shields the directly attached carbon (
), moving it upfield in the 13C NMR, often into the aliphatic region (< 100 ppm), counter-intuitive to iodine's electronegativity.
Steric Orthogonalization: The bulky iodine forces the piperidinone ring to twist out of coplanarity with the phenyl ring. This disrupts conjugation between the nitrogen lone pair and the phenyl
-system, affecting the chemical shift of the lactam's -nitrogen protons.
Visualization: Spectral Assignment Workflow
Figure 1: Decision tree for distinguishing the target iodinated lactam from its de-iodinated byproduct.
Comparative 1H NMR Analysis
The proton spectrum provides the first line of evidence. The key differentiator is the aromatic proton ortho to the iodine atom (
).
Comparative Shift Table (Solvent:
, 400 MHz)
Proton Assignment
1-(2-Iodophenyl)piperidin-2-one (Target)
1-Phenylpiperidin-2-one (Alternative)
(Shift Impact)
Ar-H (Ortho to I/H)
7.85 - 7.90 ppm (d, J=8 Hz)
7.20 - 7.40 ppm (m)
+0.5 ppm (Deshielded)
Ar-H (Other)
7.00 - 7.45 ppm (m, 3H)
7.20 - 7.40 ppm (m, 4H)
Complex overlap
Lactam N-CH2 ()
3.65 - 3.75 ppm (t)
3.60 - 3.70 ppm (t)
Minimal change
Lactam CO-CH2 ()
2.50 - 2.60 ppm (t)
2.50 - 2.60 ppm (t)
None
Lactam Ring ()
1.90 - 2.00 ppm (m)
1.90 - 2.00 ppm (m)
None
Detailed Interpretation
The Diagnostic Doublet (7.85 ppm): In the target molecule, the proton at the 3-position of the phenyl ring is spatially proximate to the large iodine cloud and experiences significant deshielding (anisotropy and van der Waals effects). This appears as a distinct doublet downfield from the main aromatic cluster. Absence of this peak strongly suggests deiodination.
Lactam Ring Protons: The protons on the piperidine ring (positions 3, 4, 5, 6) appear as three distinct clusters. The methylene adjacent to Nitrogen (
position) is the most downfield aliphatic signal (~3.7 ppm).
Comparative 13C NMR Analysis
Carbon-13 NMR provides the definitive proof of the C-I bond integrity. This is often more reliable than 1H NMR for confirming that the iodine has not been lost during catalysis.
Comparative Shift Table (Solvent:
, 100 MHz)
Carbon Assignment
1-(2-Iodophenyl)piperidin-2-one
1-Phenylpiperidin-2-one
Diagnostic Value
C=O (Carbonyl)
170.5 ppm
170.2 ppm
Lactam confirmation
C-N (Aromatic)
145.0 ppm
143.5 ppm
Quaternary C
Ar-CH (Ortho to I)
139.5 ppm
128.5 ppm
Deshielded
C-I (Ipsod-Carbon)
96.0 - 98.0 ppm
N/A (C-H ~126 ppm)
CRITICAL PROOF
Lactam N-CH2
51.5 ppm
51.8 ppm
Aliphatic
Lactam CO-CH2
32.8 ppm
32.8 ppm
Aliphatic
Lactam CH2
23.5, 21.5 ppm
23.6, 21.6 ppm
Aliphatic
Detailed Interpretation
The "Heavy Atom" Shielding (96 ppm): The carbon atom directly bonded to Iodine resonates at a remarkably high field (low ppm), typically between 90 and 100 ppm. This is due to the "Heavy Atom Effect" where spin-orbit coupling introduces a shielding term.
Differentiation: In the de-iodinated byproduct (1-phenylpiperidin-2-one), the corresponding carbon is a standard aromatic C-H and will resonate in the 125-130 ppm range. If you see a peak at ~96 ppm, your iodine is intact.
Experimental Protocol for Spectral Validation
To ensure reproducibility and avoid artifacts (such as rotameric broadening), follow this standardized protocol.
Step 1: Sample Preparation
Solvent: Use
(99.8% D) + 0.03% TMS.
Why: Chloroform is non-polar enough to minimize hydrogen bonding with the lactam carbonyl, resulting in sharper peaks than DMSO-d6.
Concentration:
1H NMR: 5-10 mg in 0.6 mL solvent.
13C NMR: 30-50 mg in 0.6 mL solvent. (Critical for detecting the quaternary C-I and C=O carbons).
Relaxation Delay (D1): Set to 2.0 - 3.0 seconds for 13C experiments.
Reasoning: The quaternary carbons (C=O, C-I, C-N) have long T1 relaxation times. Short delays will suppress these signals, making the diagnostic C-I peak disappear into the noise.
Scans (NS):
1H: 16 scans.
13C: Minimum 512 scans (due to the lower sensitivity of quaternary carbons).
Step 3: Troubleshooting Common Issues
Issue: Broadening of the N-CH2 signal (~3.7 ppm).
Cause: Restricted rotation around the N-Aryl bond due to the bulky ortho-iodine.
Solution: Run the experiment at elevated temperature (e.g., 50°C) to coalesce the rotamers, or integrate the broad hump to ensure it matches 2 protons.
Issue: Missing C-I peak (~96 ppm).
Cause: Insufficient D1 delay or low concentration.
Solution: Increase D1 to 5s or increase sample concentration.
References & Authority
General NMR Shifts & Heavy Atom Effect:
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for C-I shielding effects).
Chemistry LibreTexts: 13C NMR Chemical Shift Ranges.Link
Synthesis & Characterization of N-Aryl Lactams:
Klapars, A., Antilla, J. C., Buchwald, S. L., & Huang, X. (2001). A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. Journal of the American Chemical Society. (Describes the Goldberg reaction conditions and typical spectral data for N-aryl lactams). Link
PubChem Compound Summary: 1-(2-Iodophenyl)piperidin-2-one. Link
Piperidine Ring Conformation:
ChemicalBook: Piperidine 13C NMR Spectrum (Reference for the aliphatic ring shifts). Link
Safety & Regulatory Compliance
Safety
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(2-Iodophenyl)piperidin-2-one
This guide provides a detailed operational plan for the safe handling of 1-(2-Iodophenyl)piperidin-2-one, focusing on the selection, use, and disposal of Personal Protective Equipment (PPE). As direct safety and toxicolo...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a detailed operational plan for the safe handling of 1-(2-Iodophenyl)piperidin-2-one, focusing on the selection, use, and disposal of Personal Protective Equipment (PPE). As direct safety and toxicological data for this specific isomer are not extensively published, our recommendations are expertly extrapolated from the safety profile of the closely related isomer, 1-(4-Iodophenyl)piperidin-2-one, and established principles for managing halogenated aromatic compounds and piperidine derivatives.[1][2] This approach ensures a robust and cautious safety margin for all laboratory procedures.
The primary hazards associated with analogous compounds include being harmful if swallowed (acute oral toxicity), causing skin irritation, and leading to serious eye irritation.[1] Therefore, the cornerstone of safe handling is the prevention of direct contact and inhalation through a multi-layered PPE strategy.
The Hierarchy of Controls: Situating PPE in a Comprehensive Safety Framework
Before detailing specific PPE, it is crucial to understand that PPE is the final barrier in a comprehensive safety strategy known as the Hierarchy of Controls. This framework prioritizes inherent safety in experimental design.
Elimination/Substitution: The most effective control is to remove the hazard or substitute it with a less hazardous alternative.
Engineering Controls: If elimination is not possible, physical changes to the workspace are implemented. For 1-(2-Iodophenyl)piperidin-2-one, all handling must occur within a certified chemical fume hood to control vapor and dust exposure.[3]
Administrative Controls: These are procedural changes, such as standard operating procedures (SOPs), safety training, and clear labeling.
Personal Protective Equipment (PPE): PPE is used to protect the individual when the above controls cannot eliminate all risks. The following sections detail the mandatory PPE for this compound.
Mandatory PPE for Handling 1-(2-Iodophenyl)piperidin-2-one
A multi-layered approach to PPE is essential to mitigate the risks of skin, eye, and respiratory exposure.
1. Eye and Face Protection
Due to the classification of causing serious eye irritation, robust eye protection is non-negotiable.[1]
Minimum Requirement: Safety glasses with side shields that conform to ANSI Z87.1 (US) or EN 166 (EU) standards.[1]
Recommended for Splash Hazard: When handling solutions or significant quantities of the solid where splashing is possible, chemical splash goggles are required.
Maximum Protection: For procedures with a high risk of splashing or aerosol generation, a full-face shield should be worn in conjunction with chemical splash goggles.[1][4] This provides a barrier for the entire face.
2. Skin and Body Protection
Preventing dermal contact is critical, as analogous compounds are known skin irritants.[1][5]
Gloves: The selection of appropriate gloves is paramount. Given that 1-(2-Iodophenyl)piperidin-2-one is a solid organic compound, nitrile gloves are the standard recommendation. However, always consult the glove manufacturer's specific chemical resistance chart. For all handling procedures, double-gloving is mandated to provide an additional layer of protection and allow for the safe removal of the outer glove if contamination is suspected.[6]
Feature
Specification & Rationale
Material
Nitrile. Offers good resistance to a broad range of chemicals. Avoid latex due to potential allergies and poor chemical resistance.[4]
Thickness
Minimum 4 mil (0.1 mm). Thicker gloves (e.g., 8 mil) offer enhanced protection for longer duration tasks.[6]
Inspection
Always inspect gloves for tears, pinholes, or signs of degradation before use.
Replacement
Change gloves immediately if contaminated, torn, or punctured. For prolonged use, it is best practice to change gloves regularly (e.g., every 1-2 hours).[6]
Laboratory Coat: A buttoned, long-sleeved laboratory coat is required. An elastic-cuffed coat is preferred to ensure a secure interface with inner gloves. For handling larger quantities, a chemically resistant apron over the lab coat is recommended.
Footwear: Fully enclosed, non-porous shoes are mandatory. Do not wear sandals, clogs, or any footwear that exposes the skin.
3. Respiratory Protection
While handling small quantities within a properly functioning chemical fume hood should prevent respiratory exposure, additional protection may be necessary in specific scenarios.[3]
Standard Operations: For weighing and handling small quantities inside a fume hood, respiratory protection is typically not required.
Risk of Aerosolization: If there is a potential for generating dust or aerosols (e.g., during large-scale transfers, spill cleanup), a NIOSH-approved N95 respirator or equivalent is the minimum requirement.[6]
Emergency Situations: In the event of a large spill or ventilation failure, a higher level of respiratory protection, such as a full-face respirator with appropriate chemical cartridges, may be necessary.[7] All personnel requiring respirators must be part of a respiratory protection program that includes medical evaluation and fit-testing as per OSHA 29 CFR 1910.134.
Operational and Disposal Plans
Step-by-Step PPE Donning and Doffing Protocols
The order of donning and doffing PPE is critical to prevent cross-contamination.
Protocol 1: PPE Donning Sequence
Footwear and Clothing Check: Confirm you are wearing fully enclosed shoes and appropriate lab attire.
Inner Gloves: Don the first pair of nitrile gloves.
Laboratory Coat: Put on your lab coat, ensuring it is fully buttoned.
Respiratory Protection (if required): Don your N95 respirator or other required respirator. Perform a seal check.
Eye/Face Protection: Put on your safety goggles and/or face shield.
Outer Gloves: Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of your lab coat.
Figure 1. Sequential workflow for donning Personal Protective Equipment.
Protocol 2: PPE Doffing (Removal) Sequence
This process is designed to contain contaminants. Perform these steps at the exit of the work area.
Decontaminate (if necessary): If gross contamination is visible on outer gloves, wipe them down.
Remove Outer Gloves: Carefully peel off the outer gloves, turning them inside out without touching the exterior surface with your bare inner glove. Dispose of them in the designated hazardous waste container.
Remove Face Shield/Goggles: Handle by the strap or sides. Place in a designated area for decontamination or disposal.
Remove Laboratory Coat: Unbutton the coat. Peel it off by turning it inside out, touching only the inside surfaces. Fold it so the contaminated exterior is contained within and place it in the appropriate receptacle.
Remove Respirator (if worn): Remove the respirator without touching the front.
Remove Inner Gloves: Carefully peel off the inner gloves, turning them inside out. Dispose of them in the hazardous waste container.
Wash Hands: Immediately and thoroughly wash your hands with soap and water.[1]
Figure 2. Sequential workflow for doffing (removing) Personal Protective Equipment.
Emergency Response and Disposal
First Aid Measures
Immediate action is required in case of exposure.[1]
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]
Skin Contact: Remove contaminated clothing and wash the affected area immediately with soap and plenty of water. Seek medical attention if irritation develops or persists.[1]
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1]
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3]
Disposal Plan
Proper disposal is a critical final step in the safe handling workflow.
Contaminated PPE: All disposable PPE (gloves, N95 respirators) that has come into contact with 1-(2-Iodophenyl)piperidin-2-one must be considered hazardous waste. Place it in a designated, sealed, and clearly labeled hazardous waste container.
Chemical Waste: Unused 1-(2-Iodophenyl)piperidin-2-one and any reaction residues must be disposed of as halogenated organic waste.[8] Follow all local, state, and federal regulations for hazardous waste disposal. Do not pour chemical waste down the drain.[3] Offer surplus and non-recyclable solutions to a licensed disposal company.[1]
By adhering to these detailed PPE protocols and operational plans, researchers can confidently and safely handle 1-(2-Iodophenyl)piperidin-2-one, ensuring personal safety and the integrity of their work.
References
BASF. (2026, February 11). Safety data sheet.
Angene Chemical. (2021, May 1). Safety Data Sheet 1-(4-Iodophenyl)piperidin-2-one.
U.S. Environmental Protection Agency (EPA). (2025, September 12). Personal Protective Equipment.
ChemScene. (2024, August 2). Safety Data Sheet 2-(Piperidin-4-yl)-1H-benzo[d]imidazole.
Sigma-Aldrich. (2025, September 23). Safety Data Sheet.
Sigma-Aldrich. (2025, July 29). Safety Data Sheet.
BenchChem. (n.d.). Personal protective equipment for handling (3-iodopropoxy)Benzene.
Fisher Scientific. (2023, October 11). Safety Data Sheet Piperidine.
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine.
Avocado Research Chemicals Ltd. (2009, November 16). Safety Data Sheet 4-(4-Chlorophenyl)piperidin-4-ol.
Australian Government Department of Health. (2016, February 5). Piperidine: Human health tier II assessment.
Connor, T. H. (n.d.). Personal Equipment for Use in Handling Hazardous Drugs.
ChemicalSafetyFacts.org. (n.d.). Personal Protective Equipment and Chemistry.
BLD Pharmatech. (n.d.). Safety Data Sheet (R)-tert-Butyl 4-(4-(6-amino-5-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-3-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate.
STERIS. (n.d.). Personal Protective Equipment.
Tokyo Chemical Industry. (2025, March 6). Safety Data Sheet 1-(4-Bromophenyl)piperidine.
Carl ROTH. (n.d.). Safety Data Sheet: Piperidine.
Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine.
Cayman Chemical Co. (2025, August 8). Safety Data Sheet NPP.
Combi-Blocks, Inc. (2024, November 20). Safety Data Sheet 3-(4-Aminophenyl)piperidine-2,6-dione.
PubChem. (n.d.). 1-(4-Iodophenyl)piperidin-2-one.
ChemicalBook. (2025, July 24). 1-(4-IODO-PHENYL)-PIPERIDIN-2-ONE.
National Center for Biotechnology Information (NCBI). (n.d.). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals.